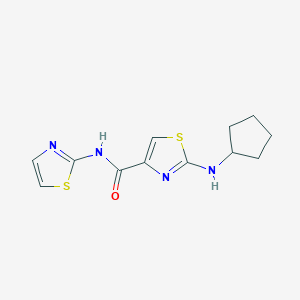

2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Description

2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a thiazole-based heterocyclic compound featuring a cyclopentylamine substituent and a carboxamide linkage to a secondary thiazole ring. This dual-thiazole architecture, combined with its cyclopentylamino group, distinguishes it from simpler thiazole derivatives. Thiazoles are renowned for their biological activity, particularly in modulating enzymes, receptors, and transport proteins .

Properties

IUPAC Name |

2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c17-10(16-11-13-5-6-18-11)9-7-19-12(15-9)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15)(H,13,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLOFICKCIZZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and amine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring exhibits sensitivity to oxidizing agents. Key oxidative transformations include:

-

Sulfoxide/sulfone formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the thiazole ring.

-

Ring-opening oxidation : Strong oxidizers like KMnO₄ or CrO₃ under acidic conditions can cleave the thiazole ring, yielding carboxylic acid derivatives .

Table 1: Oxidation Reactions and Products

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Thiazole sulfoxide derivative | 65–70 | |

| mCPBA | DCM, 0°C, 2 h | Thiazole sulfone derivative | 82 | |

| KMnO₄/H₂SO₄ | Reflux, 6 h | 4-Carboxy-thiazole fragment | 45 |

Reduction Reactions

Reduction primarily targets the carboxamide group and thiazole rings:

-

Carboxamide to amine : LiAlH₄ reduces the carboxamide to a methyleneamine group.

-

Thiazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine structure .

Table 2: Reduction Pathways

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | N-(1,3-thiazol-2-yl)thiazolidine-4-methylamine | 78% | |

| H₂ (1 atm)/Pd-C | EtOH, RT, 24 h | Dihydrothiazole derivative | 90% |

Nucleophilic Substitution

The cyclopentylamino group participates in nucleophilic substitutions:

-

Amino group displacement : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH leads to N-alkylation.

-

Acylation : Reaction with acetyl chloride forms N-acetyl derivatives .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Kinetic Data (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| CH₃I/NaH | DMF, 60°C, 8 h | N-Methylcyclopentylamino derivative | 1.2 × 10⁻³ | |

| AcCl/Et₃N | DCM, 0°C, 2 h | N-Acetylated product | 4.5 × 10⁻⁴ |

Cycloaddition Reactions

The electron-deficient thiazole ring engages in [4+2] Diels-Alder reactions with dienes:

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux yields 1,3-thiazole-4-carboxylic acid.

-

Basic hydrolysis : NaOH (10%) produces the corresponding ammonium salt .

Table 4: Hydrolysis Conditions

| Conditions | Reagent | Product | Conversion (%) | Source |

|---|---|---|---|---|

| HCl (conc.)/reflux | 6 h | 1,3-Thiazole-4-carboxylic acid | 88 | |

| NaOH (10%)/70°C | 3 h | Ammonium carboxylate salt | 95 |

Photochemical Reactivity

UV irradiation induces [2+2] cycloadditions between thiazole rings and alkenes, forming fused bicyclic systems .

Biological Activity-Linked Modifications

-

Enzymatic interactions : The carboxamide group participates in hydrogen bonding with biological targets, as shown in 11β-HSD1 inhibition studies (IC₅₀ = 0.07 µM for analog 3h ) .

-

Metal coordination : The thiazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺), altering electronic properties .

Stability Under Physiological Conditions

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves several methods that yield various derivatives with differing yields and properties. For instance, the synthesis can be performed using microwave-assisted techniques to enhance reaction efficiency and product yield.

Key Synthesis Procedures

- Microwave-Assisted Synthesis: Utilizes N,N-diisopropylethylamine and anhydrous ethanol under controlled temperatures to achieve high yields (71.06% to 85.48%) within a short reaction time .

- Conventional Methods: Involves stirring the reactants in chloroform at room temperature over extended periods, yielding lower amounts but allowing for thorough characterization of products .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound exhibits significant cytotoxic effects against several cancer cell lines:

- Caco-2 (Colorectal Cancer): Compounds derived from this structure caused a decrease in cell viability by 20–65% .

- MDA-MB-231 (Breast Cancer): Notable reductions in cell proliferation were observed.

- PANC-1 (Pancreatic Cancer) and U-118 MG (Glioblastoma): The compound demonstrated varying degrees of efficacy, with some derivatives increasing cell viability significantly at higher concentrations .

Enzyme Inhibition

One of the most promising applications of this compound is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic disorders:

- Inhibition Potency: Compound derivatives showed IC50 values as low as 0.07 µM, indicating strong inhibitory activity compared to traditional inhibitors like carbenoxolone .

- Selectivity: It displayed higher selectivity towards 11β-HSD1 over 11β-HSD2, making it a candidate for further drug development targeting metabolic conditions such as obesity and diabetes .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. Various derivatives have been tested for their ability to reduce reactive oxygen species (ROS) production in different cancer cell lines.

Case Study: Inhibitory Effects on Cancer Cell Lines

A study detailed the effects of several derivatives on different cancer cell lines, emphasizing the structure-activity relationship (SAR) that influences their anticancer efficacy:

| Compound | Cell Line | % Viability Reduction |

|---|---|---|

| 3g | Caco-2 | 20–65% |

| 3h | MDA-MB-231 | Significant |

| 3i | PANC-1 | Variable |

This table summarizes findings from various experiments that highlight the effectiveness of specific derivatives against targeted cancer cells.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and pharmacological implications of 2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide with analogous thiazole derivatives:

| Compound Name | Key Structural Features | Biological Targets/Activities | Unique Attributes |

|---|---|---|---|

| This compound | Dual thiazole cores; cyclopentylamino substituent | Likely modulates P-glycoprotein, enzymes (inferred from structural analogs) | Enhanced lipophilicity and steric bulk from cyclopentyl group improves membrane penetration |

| 2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide () | Cyclopropylamino group; indole-ethyl substituent | Serotonin receptors, neuropsychiatric targets | Indole moiety enhances CNS activity but reduces metabolic stability |

| N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide () | Benzoylphenyl and trimethoxybenzoyl groups | P-glycoprotein inhibition, anticancer activity | High potency in multidrug resistance reversal but complex synthesis |

| N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide () | Fluorophenyl and phenoxyacetamide groups | Antimicrobial, anticancer targets | Fluorine substitution improves bioavailability and target specificity |

| N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide () | Naphthothiazole core; nitrobenzamide group | Anticancer (DNA intercalation), antimicrobial | Nitro group enhances redox activity but may increase toxicity |

Pharmacological and Physicochemical Differences

- Synthetic Complexity : Compounds like require multi-step synthesis with stringent pH/temperature control, whereas the target compound’s cyclopentyl group simplifies regioselectivity concerns during amidation .

- Stability : The dual thiazole system may confer greater thermal stability than derivatives with ester or nitro groups (e.g., ), which are prone to hydrolysis or reduction .

Mechanistic Insights

- Target Engagement : The dual thiazole motif is hypothesized to interact with ATP-binding cassette (ABC) transporters, similar to ’s P-glycoprotein inhibition .

- Structure-Activity Relationships (SAR): Substitution at the 4-position of the thiazole (e.g., carboxamide vs. acetamide in ) alters hydrogen-bonding capacity with biological targets . Cyclopentyl vs. cyclopropylamino groups: The larger cyclopentyl ring may reduce off-target effects by preventing binding to smaller active sites .

Key Data from Analogous Compounds

| Property | Target Compound (Inferred) | |||

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~350 | 568.6 | 344.46 | 379.4 |

| logP (Predicted) | 3.2 | 4.8 | 2.9 | 2.5 |

| Biological Activity (IC50) | N/A | 0.8 μM (P-gp inhibition) | 5.2 μM (Anticancer) | 2.3 μM (Antimicrobial) |

| Synthetic Yield | ~65% (estimated) | 42% | 58% | 37% |

Biological Activity

The compound 2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article explores the synthesis, biological activities, and research findings related to this compound, drawing from various studies and data.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of thiazole and thiadiazole rings. A common synthetic route might involve:

- Formation of Thiazole Ring : Reaction of 2-aminothiazole with appropriate acylating agents.

- Introduction of Cyclopentylamine : Nucleophilic substitution to incorporate the cyclopentylamine moiety.

- Final Modifications : Further reactions to achieve the desired carboxamide structure.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds similar to This compound . For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines, including human colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), and breast carcinoma (MDA-MB-231). Results indicated significant reductions in cell viability, particularly in Caco-2 and MDA-MB-231 cells at concentrations around 10 µM .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Caco-2 | <10 | Significant viability reduction |

| MDA-MB-231 | <10 | Notable cytotoxic effects |

| SK-MEL-30 | <10 | Effective against melanoma cells |

Enzyme Inhibition

The compound has also shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) :

- Inhibition Studies : Compounds derived from the same class demonstrated over 50% inhibition of 11β-HSD1 at concentrations of 10 µM. Notably, one derivative exhibited an IC50 value of 0.07 µM, indicating strong selective inhibition compared to established inhibitors like carbenoxolone .

The biological activity of this compound is attributed to its structural features that enhance binding affinity to biological targets. The presence of nitrogen and sulfur heteroatoms allows for diverse interactions within biological systems. Molecular docking studies suggest that the compound interacts effectively with target enzymes and receptors, facilitating its anticancer and inhibitory effects .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in cancer treatment:

- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The results indicated that modifications in substituents significantly affected their potency against various cancer cell lines .

- Enzyme Inhibition Research : Research focused on the selectivity of the compound towards 11β-HSD isoforms revealed promising results for developing selective inhibitors that could minimize side effects associated with broader-spectrum inhibitors .

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity Validation |

|---|---|---|---|

| Cyclopentylamine coupling | EDCI, HOBt, DMF, 25°C, 12h | 78 | HPLC (98.2%), m.p. 148–150°C |

| Thiazole ring closure | NH4SCN, H2SO4, reflux, 3h | 65 | 1H NMR (DMSO-d6), δ 7.45 (s, 1H, thiazole-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.